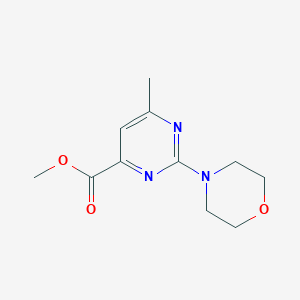
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the pyrimidine family and has a morpholine and carboxylic acid functional group. It is a white solid that is soluble in organic solvents like methanol and ethanol.
Mecanismo De Acción
The mechanism of action of Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have a range of biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have antiviral properties by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate in lab experiments is its relatively low toxicity compared to other chemical compounds. This makes it a safer option for testing in vitro and in vivo. However, one limitation of using Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate. One area of interest is its potential use in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to have neuroprotective properties in animal models, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is its potential use in treating viral infections like HIV and hepatitis C. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been shown to inhibit the replication of these viruses in vitro, and further research is needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate can be synthesized through a multi-step process involving the reaction of different chemical compounds. The most common method involves the reaction of 2-amino-6-methylpyrimidine-4-carboxylic acid with morpholine and methyl chloroformate. This reaction produces Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate as the final product.
Aplicaciones Científicas De Investigación
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antitumor, and antiviral properties. Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
methyl 6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-7-9(10(15)16-2)13-11(12-8)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJMIMYYURPJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830740.png)
![N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N-methylmethanamine](/img/structure/B2830741.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2830743.png)
![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)
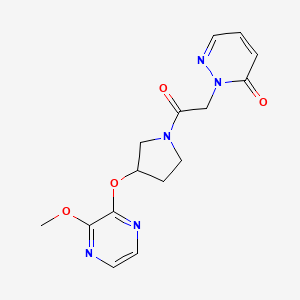
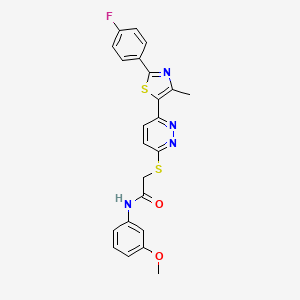
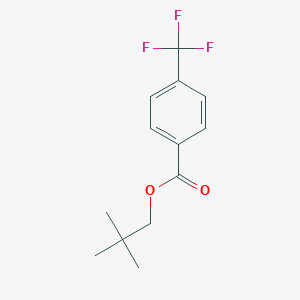
![2-(2-Chlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2830752.png)
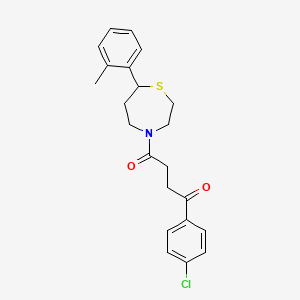
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)
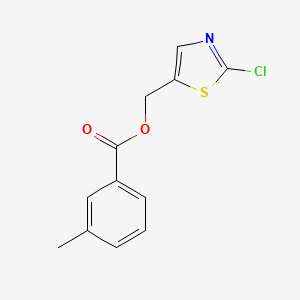
![1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2830760.png)